molecular formula C19H15BrN2O5 B5291313 allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate

allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate

Cat. No.: B5291313
M. Wt: 431.2 g/mol
InChI Key: BCLMKMAYIWBDSM-GZTJUZNOSA-N
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Description

Allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylate family and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also work by modulating certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of specific enzymes and proteins, which could have implications for the treatment of cancer and other diseases. Physiologically, it has been shown to modulate certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate in lab experiments is its high yield synthesis method. This allows for large quantities of the compound to be produced, which is important for conducting experiments. However, a limitation is that the mechanism of action is not fully understood, which could make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate. One area of interest is its potential use in the development of new drugs for the treatment of cancer and neurological disorders. Further studies are needed to fully understand the mechanism of action and to determine the most effective dosage and administration methods. Additionally, research could focus on optimizing the synthesis method to produce even higher yields of the compound. Finally, there is potential for studying the compound's interactions with other drugs and substances to determine any potential drug interactions or side effects.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its potential applications in the development of new drugs for cancer and neurological disorders make it an area of interest for future research. However, further studies are needed to fully understand its mechanism of action and to determine the most effective dosage and administration methods.

Synthesis Methods

The synthesis of allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate involves the reaction of allyl acrylate, 3-bromobenzoyl chloride, and 4-nitroaniline in the presence of a base. The reaction takes place in an organic solvent, and the product is purified through column chromatography. This method has been optimized to produce high yields of the desired compound.

Scientific Research Applications

Allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate has been studied for its potential applications in various fields of scientific research. One area of interest is its use in the development of new drugs. This compound has shown promising results in inhibiting the growth of cancer cells and could be used in the development of anticancer drugs. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

Properties

IUPAC Name

prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-2-10-27-19(24)17(11-13-6-8-16(9-7-13)22(25)26)21-18(23)14-4-3-5-15(20)12-14/h2-9,11-12H,1,10H2,(H,21,23)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLMKMAYIWBDSM-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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